2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]-
Description
2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]- is a brominated pyridine derivative featuring a carboxamide group substituted at the 2-position of the pyridine ring and a 2-(dimethylamino)ethyl moiety attached to the amide nitrogen. The compound’s structure combines a heteroaromatic pyridine core with electron-withdrawing (bromo) and electron-donating (dimethylaminoethyl) functional groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
6-bromo-N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-14(2)7-6-12-10(15)8-4-3-5-9(11)13-8/h3-5H,6-7H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQDOFGTAHFALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=NC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201672 | |
| Record name | 6-Bromo-N-[2-(dimethylamino)ethyl]-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049022-95-8 | |
| Record name | 6-Bromo-N-[2-(dimethylamino)ethyl]-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049022-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N-[2-(dimethylamino)ethyl]-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]- features a pyridine ring substituted with a bromine atom and a dimethylaminoethyl side chain. This unique structure contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that pyridine derivatives, including 2-Pyridinecarboxamide compounds, exhibit significant antimicrobial properties. A study highlighted that certain pyridine derivatives displayed potent activity against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]- | 25 | E. coli, K. pneumoniae |
| Other Pyridine Derivative | 50 | Pseudomonas aeruginosa |
Enzyme Inhibition
The compound has been identified as an inhibitor of PI3-kinase activity, which plays a crucial role in various cellular processes including cell growth and survival. Inhibiting this enzyme can have implications for cancer treatment as it may impede tumor growth .
The mechanism of action for 2-Pyridinecarboxamide involves interaction with specific molecular targets within cells. The bromine atom can facilitate hydrogen bonding with enzymes, potentially leading to inhibition of their activity. Additionally, the dimethylamino group may participate in alkylation reactions which could alter the compound's biological effects .
Case Studies
- Antimicrobial Efficacy : In a comparative study, various pyridine derivatives were tested for their antimicrobial efficacy against a panel of pathogens. The results indicated that the presence of the dimethylamino group significantly enhanced the antimicrobial activity compared to other structural variants .
- Cancer Cell Line Studies : A study investigating the effects of PI3-kinase inhibitors on cancer cell lines demonstrated that compounds similar to 2-Pyridinecarboxamide effectively reduced cell viability in breast cancer models, suggesting potential therapeutic applications in oncology .
Synthesis and Modification
The synthesis of 2-Pyridinecarboxamide involves bromination followed by amidation with dimethylaminoethylamine. This synthetic route allows for the introduction of various substituents that can modulate biological activity .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Therapeutic Potential : Preliminary studies suggest that 2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]- may interact with specific receptors or enzymes involved in cancer pathways and neurotransmission. Its structural features may allow it to act as a selective modulator of these biological targets.
- Cancer Research : Compounds similar to this have shown promise in inhibiting cancer cell proliferation and overcoming drug resistance by interacting with P-glycoprotein, which is crucial for multidrug resistance in cancer therapies .
2. Enzyme Inhibition Studies
- The compound has been investigated for its potential to inhibit various enzymes that play roles in metabolic pathways related to cancer and diabetes. For example, derivatives of pyridinecarboxamide compounds have been noted for their ability to inhibit α-glucosidase, an enzyme linked to type 2 diabetes management .
3. Neuropharmacology
- The dimethylaminoethyl side chain suggests potential activity at neurotransmitter receptors. Compounds with similar structures have been explored for their effects on histamine receptors, which are implicated in various neurological disorders .
Case Study 1: Interaction Studies
Research has highlighted the interaction of similar compounds with specific cancer pathways. For instance, studies demonstrated that certain pyridine derivatives could inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis .
Case Study 2: Photodynamic Therapy Potential
Recent investigations into photodynamic properties have shown that complexes derived from pyridinecarboxamide can accumulate in cellular organelles like the Golgi apparatus, enhancing their cytotoxic effects against tumor cells when activated by light .
Comparison with Similar Compounds
Structural Differences :
Backbone: Ethyl 4-(dimethylamino) benzoate contains a benzene ring with an ester group and a para-substituted dimethylamino group, contrasting with the pyridine-carboxamide-bromo scaffold of the target compound. Reactivity: Evidence indicates that ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin polymerization compared to methacrylate-based amines. This is attributed to its superior electron-donating capacity, which enhances radical generation during curing . Applications: Used in dental resins, its ester group facilitates hydrolysis resistance, whereas the target compound’s carboxamide may offer hydrogen-bonding interactions in drug design.
2-(Dimethylamino) Ethyl Methacrylate
Functional Group Comparison :
Methacrylate vs. Carboxamide: The methacrylate group in 2-(dimethylamino) ethyl methacrylate enables covalent incorporation into polymer chains, unlike the carboxamide in the target compound, which may serve as a hydrogen-bonding site. Reactivity: Resins containing 2-(dimethylamino) ethyl methacrylate show lower degrees of conversion than those with ethyl 4-(dimethylamino) benzoate. However, additives like diphenyliodonium hexafluorophosphate (DPI) significantly enhance its reactivity, suggesting that the target compound’s dimethylaminoethyl group could similarly benefit from co-initiators in materials science .
Desvenlafaxine Succinate
Pharmacological Analogs :
Structural Similarities: Desvenlafaxine shares the 2-(dimethylamino)ethyl group but incorporates a phenolic and cyclohexanol backbone instead of a brominated pyridine. Bioactivity: As a serotonin-norepinephrine reuptake inhibitor (SNRI), Desvenlafaxine’s dimethylaminoethyl group contributes to its binding affinity. The target compound’s bromine atom may alter metabolic stability or receptor interactions due to increased lipophilicity and steric effects .
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Weight (g/mol) | Functional Groups | Reactivity/Applications | References |
|---|---|---|---|---|
| 2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]- | ~272* | Pyridine, carboxamide, Br, dimethylaminoethyl | Potential CNS drug candidate, polymer modifier | — |
| Ethyl 4-(dimethylamino) benzoate | 207.27 | Benzene, ester, dimethylamino | High reactivity in resin polymerization | |
| 2-(Dimethylamino) ethyl methacrylate | 157.21 | Methacrylate, dimethylamino | Polymerizable amine for resin cements | |
| Desvenlafaxine succinate | 399.48 (monohydrate) | Phenol, cyclohexanol, dimethylaminoethyl, succinate | Antidepressant (SNRI) |
*Estimated based on molecular formula (C10H14BrN3O).
Research Findings and Implications
This contrasts with ethyl 4-(dimethylamino) benzoate, where the dimethylamino group increases electron density on the benzene ring . Biological Potential: The dimethylaminoethyl group, as seen in Desvenlafaxine, is critical for neurotransmitter reuptake inhibition. The target compound’s pyridine-carboxamide scaffold may offer novel binding motifs for kinase or enzyme targeting . Material Science: In resin systems, the dimethylaminoethyl group’s ability to participate in redox initiation (with DPI) suggests the target compound could act as a co-initiator, though its carboxamide may require optimization for compatibility with hydrophobic matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
